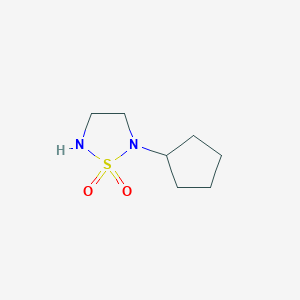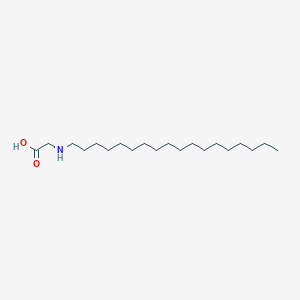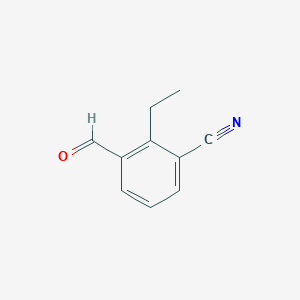
2-Ethyl-3-formylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-formylbenzonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of benzonitrile, featuring an ethyl group at the second position and a formyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-formylbenzonitrile can be achieved through several methods. One common approach involves the formylation of 2-ethylbenzonitrile using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2-ethylbenzyl alcohol in the presence of a suitable catalyst. This method offers a scalable and cost-effective route for large-scale production, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-Ethyl-3-carboxybenzonitrile.
Reduction: 2-Ethyl-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethyl-3-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 2-Ethyl-3-formylbenzonitrile exerts its effects depends on the specific reaction or application. For instance, in reduction reactions, the nitrile group undergoes nucleophilic attack by the reducing agent, leading to the formation of an intermediate imine, which is subsequently reduced to an amine. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
2-Ethyl-3-formylbenzonitrile can be compared with other similar compounds such as:
2-Formylbenzonitrile: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Formylbenzonitrile: Similar structure but without the ethyl group, affecting its physical and chemical properties.
2-Ethylbenzonitrile: Lacks the formyl group, limiting its reactivity in formylation reactions.
The presence of both the ethyl and formyl groups in this compound makes it unique, offering a balance of steric and electronic effects that can be advantageous in specific synthetic and research applications.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-ethyl-3-formylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-2-10-8(6-11)4-3-5-9(10)7-12/h3-5,7H,2H2,1H3 |
InChI Key |
VARPXINPZZMLRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


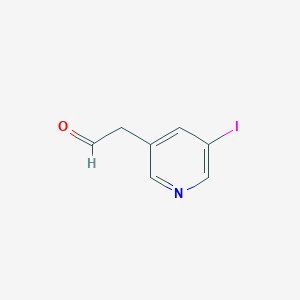


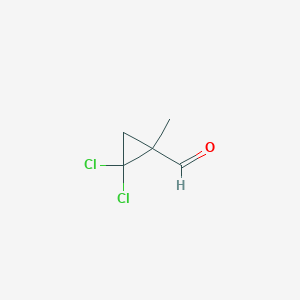

![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
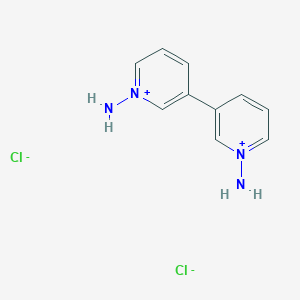
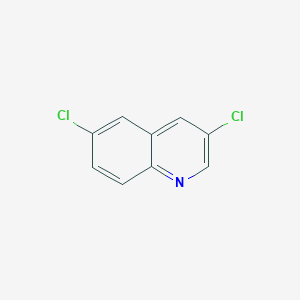
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)

